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Hex-5-yn-2-amine

Cat. No.: B13182274
M. Wt: 97.16 g/mol
InChI Key: HAWJLYAEQRFJQU-UHFFFAOYSA-N
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Description

Significance as a Synthetic Intermediate and Molecular Building Block

The synthetic utility of Hex-5-yn-2-amine stems from the distinct reactivity of its two functional groups. The primary amine can act as a nucleophile or a base and can be readily converted into a wide array of other nitrogen-containing functional groups such as amides, sulfonamides, and imines. The terminal alkyne group is also highly versatile; it can participate in reactions like Sonogashira coupling, 'click' chemistry (azide-alkyne cycloaddition), hydroamination, and reduction to either an alkene or an alkane.

This dual functionality allows this compound to be a valuable intermediate. For instance, the ketone analogue, hex-5-yn-2-one, is a documented precursor in the synthesis of chiral pyrroline (B1223166) units, which are essential components of complex natural products like bacteriochlorophyll (B101401) a. rsc.org Chiral hex-5-yn-2-ones are considered valuable building blocks for installing key stereochemical features in the total synthesis of such large macrocycles. rsc.org The conversion of the ketone in hex-5-yn-2-one to the amine of this compound can be achieved through standard synthetic procedures like reductive amination, highlighting the latter's potential role as a direct precursor to chiral amine-containing natural products and pharmaceuticals.

The constitutional isomer, hex-5-yn-1-amine (B180460), is also recognized as an important organic synthesis intermediate with broad applications in the creation of drugs and dyes. chembk.com Its synthesis from precursors like N-(5-hexynyl)phthalimide further illustrates the general strategy for preparing such bifunctional molecules. ambeed.com

Scope of Academic Inquiry into Alkyl Alkyne Amines

The class of compounds to which this compound belongs, alkyl alkyne amines, is the subject of ongoing academic research, particularly in the development of novel catalytic methods for molecular construction. The direct addition of an amine's N-H bond across an alkyne's carbon-carbon triple bond, known as hydroamination, is a central focus. researchgate.net This atom-economical reaction is a powerful tool for synthesizing more complex amines and enamines, with research exploring various catalysts, including those based on rare-earth metals and late transition metals, to control selectivity. researchgate.net

Recent breakthroughs have expanded the synthetic toolkit for modifying alkyl amines. A notable development is a borane-catalyzed method for the selective insertion of alkynes into the alkyl C-C bonds of amines. researchgate.net This strategy allows for the elongation of carbon chains or the expansion of cyclic amines, representing a significant advance in the C-C bond functionalization of amines, a traditionally challenging area. researchgate.net

Furthermore, modern cross-coupling reactions have been developed to leverage the reactivity of both alkyl amines and alkynes. Nickel-catalyzed methods now permit the cross-coupling of alkylpyridinium salts (derived from primary amines) with organoboranes formed in-situ from alkynes. organic-chemistry.org This enables the formation of C(sp³)–C(sp²) bonds under mild conditions, tolerating a wide variety of functional groups and proving useful for late-stage functionalization in complex molecule synthesis. organic-chemistry.org These advanced methodologies underscore the dynamic and evolving research landscape surrounding the synthesis and application of alkyl alkyne amines like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B13182274 Hex-5-yn-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6(2)7/h1,6H,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWJLYAEQRFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Hex 5 Yn 2 Amine Derivatives

Reactivity of the Amine Moiety

The primary amine group in hex-5-yn-2-amine is a potent nucleophile and a site for straightforward functionalization through alkylation and acylation.

The defining characteristic of the amine group is the lone pair of electrons on the nitrogen atom, which makes it a nucleophile. chemguide.co.ukmasterorganicchemistry.com This allows amines to attack electron-deficient centers, participating in a wide range of reactions. solubilityofthings.com Primary amines like this compound are generally more reactive than secondary or tertiary amines due to reduced steric hindrance. solubilityofthings.com They readily react with electrophiles such as halogenoalkanes and carbonyl compounds. chemguide.co.uksolubilityofthings.com The nucleophilicity of amines generally increases with basicity, meaning that alkylamines are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This enhanced nucleophilicity can lead to multiple substitutions when reacting with agents like alkyl halides. savemyexams.com

N-Alkylation: The reaction of primary amines with alkyl halides is a classic nucleophilic substitution. savemyexams.com However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to subsequent alkylations and the formation of tertiary amines and quaternary ammonium (B1175870) salts. chemguide.co.uksavemyexams.com Achieving selective mono-alkylation can be challenging. savemyexams.com Various methods have been developed to promote selective N-alkylation. For example, using cesium hydroxide (B78521) can effectively promote mono-alkylation of primary amines while suppressing overalkylation. acs.orgorganic-chemistry.org Another strategy involves using amine hydrobromides, where under controlled conditions, the reactant primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated and unreactive. rsc.org

N-Acylation: Primary amines react readily with acylating agents like acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to form N-substituted amides. chemguide.co.ukmedify.co The reaction with acyl chlorides is often vigorous and occurs in the cold, while reactions with anhydrides are slower and may require heating. chemguide.co.uk N-hydroxysuccinimide (NHS) esters are also commonly used to acylate primary amines. nih.gov Chemoselective acylation of primary amines can be achieved even in the presence of other functional groups. For instance, methods using potassium acyltrifluoroborates in acidic aqueous conditions have been shown to selectively acylate primary amines while tolerating secondary amines, alcohols, and carboxylic acids. acs.orgresearchgate.net Specialized tag sequences can also be used to direct highly selective N-terminal acylation on peptides and proteins. nih.gov

Table 2: Representative Reagents for Selective N-Functionalization of Primary Amines

Functionalization Reagent/Method Key Feature Reference
N-Alkylation Cesium Hydroxide Promotes mono-alkylation, suppresses overalkylation acs.orgorganic-chemistry.org
N-Alkylation Amine Hydrobromides Competitive deprotonation/protonation strategy rsc.org
N-Acylation Potassium Acyltrifluoroborates Chemoselective in acidic aqueous media acs.orgresearchgate.net
N-Acylation Acyl Chlorides/Anhydrides Forms N-substituted amides via nucleophilic addition-elimination chemguide.co.ukmedify.co

Formation of Imines and Enamines

The primary amine functionality in this compound allows for its conversion into imines and enamines, which are key intermediates in various organic syntheses.

The formation of imine intermediates from amine derivatives has been observed during catalytic alkylation reactions. For instance, studies on the direct alkylation of benzylic amines have shown that imines are crucial intermediates. acs.org While not this compound itself, the mechanism involves the formation of an imine from the amine under reaction conditions, which is then converted to the final alkylated amine product. acs.org Time course analysis of such reactions confirms that the imine intermediate is formed before the final amine product appears. acs.org

Enamine formation typically involves the reaction of a secondary amine with a carbonyl compound, but enamines can also be generated through the addition of amines to activated alkynes. In derivatives of this compound, the terminal alkyne can be activated for nucleophilic attack. The nucleophilic addition of alkyl amines to conjugated systems like dimethyl (E)-hex-2-en-4-ynedioate demonstrates the reactivity of amines towards C-C multiple bonds. semanticscholar.org In this related system, primary and secondary alkyl amines add to the α-carbon of the activated olefin, leading to α,β-dehydroamino acid derivatives. semanticscholar.org The reaction of primary amines with this substrate is highly stereoselective, yielding only the (2E,4E)-stereoisomer. semanticscholar.org

Furthermore, the hydroamination of unactivated alkynes can lead to enamine derivatives. nih.gov For example, the reaction of hydroxylamines with alkynes can produce enamine N-oxides. These are typically unstable but can be isolated in certain cases. The reaction of N,N-diethylhydroxylamine with 6-chlorohex-5-yn-1-ol, a structurally similar compound, resulted in the formation of the anti-Markovnikov addition product in 61% yield, highlighting the influence of substituents on the reactivity and regioselectivity of the addition. nih.gov

Table 1: Nucleophilic Addition of Amines to Activated Alkyne/Enyne Systems
Amine SubstrateAlkyne/Enyne SubstrateReaction ConditionsProduct TypeYieldReference
n-OctylamineDimethyl (E)-hex-2-en-4-ynedioateTHF, Room Temperature(2E,4E)-dehydroamino acid derivative82% semanticscholar.org
PiperidineDimethyl (E)-hex-2-en-4-ynedioateTHF, Room Temperature(2E,4E) and (2Z,4E) stereoisomers75% (4:1 ratio) semanticscholar.org
N,N-diethylhydroxylamine6-chlorohex-5-yn-1-olNeat, 24 hEnamine N-oxide61% nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound derivatives, containing both a nucleophilic amine and a reactive alkyne, makes them ideal precursors for intramolecular cyclization reactions to form various heterocyclic systems.

A prominent example is the intramolecular Huisgen azide-alkyne cycloaddition. A derivative, (6-azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane, is generated in situ from the corresponding tosylate. This intermediate undergoes a thermal intramolecular cycloaddition to yield 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine in a one-pot process with a 78% yield. researchgate.netmdpi.com This reaction demonstrates a powerful method for constructing fused heterocyclic systems from linear alkyne precursors. mdpi.com

Electrophile-driven cyclizations are also a key transformation pathway. N-alkyne-substituted pyrrole (B145914) derivatives, for example, undergo iodine-mediated cyclization. beilstein-journals.org Treatment of methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate with iodine in chloroform (B151607) results in a 6-endo-dig cyclization to produce a pyrrolooxazinone derivative in 79% yield. beilstein-journals.org This type of reaction involves the activation of the alkyne by the electrophile (iodine), followed by intramolecular attack by a nucleophile present in the molecule. beilstein-journals.org

Rearrangement reactions, such as the Meyer-Schuster rearrangement, are common for propargyl alcohols, which share the alkyne functional group. sci-hub.se This acid-catalyzed reaction converts propargyl alcohols into α,β-unsaturated carbonyl compounds. While not a direct reaction of this compound, derivatization to a propargylic alcohol could open up this pathway. Another relevant transformation is the Paal-Knorr cyclization, which can follow a rearrangement to form substituted pyrrole derivatives. sci-hub.se

Table 2: Intramolecular Cyclization of Hexyne Derivatives
SubstrateReaction TypeConditionsProductYieldReference
4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonateSN2 / Intramolecular Azide-Alkyne CycloadditionNaN3, DMF, 80 °C4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine78% researchgate.netmdpi.com
Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylateElectrophilic Cyclization (Iodine-mediated)I2, CHCl3, 5 h4-Iodo-3-butyl-1H-pyrrolo[2,1-c] acs.orgrsc.orgoxazin-1-one79% beilstein-journals.org

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving this compound derivatives is crucial for optimizing reaction conditions and controlling product formation.

Kinetic studies of reactions involving amines often reveal multi-step mechanisms. For example, the reaction of substituted anilines with 2-phenoxy-3,5-dinitropyridine is compatible with a two-step mechanism. researchgate.net This involves an initial nucleophilic attack by the amine followed by either a base-catalyzed or uncatalyzed step to form the final product. The base-catalyzed pathway likely involves a rate-limiting proton transfer from a zwitterionic intermediate. researchgate.net

More specifically, mechanistic studies on the direct C-H alkylation of benzylic amines provide a model for the reactivity of the amine group in this compound. These studies show that the reaction proceeds through imine intermediates. acs.org Kinetic analysis using the initial rates method can be employed to determine the reaction order with respect to the reactants and catalyst. acs.org A kinetic profile of such a reaction shows that the products are formed without a significant induction period, and the reaction reaches completion after a set time, which can indicate catalyst decomposition or a reversible process. acs.org

The mechanism of the intramolecular Huisgen cycloaddition of (6-azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane involves an initial SN2 reaction to form the azide (B81097) intermediate, followed by an in situ thermal cycloaddition. researchgate.netmdpi.com In electrophilic cyclizations, such as the iodine-mediated reaction of N-alkyne substituted pyrroles, the proposed mechanism starts with the π-activation of the triple bond by iodine. This forms an iodonium (B1229267) intermediate, which then undergoes intramolecular nucleophilic attack to form the cyclized product. beilstein-journals.org

Mechanistic investigations into the nucleophilic addition to activated enynes suggest that with primary amines, the reaction proceeds through a hydrogen-bonded intermediate that allows for C-C bond rotation to form the thermodynamically favored (2E,4E)-stereoisomer. semanticscholar.org With secondary amines, steric hindrance can make this pathway less favorable, leading to the formation of multiple stereoisomers. semanticscholar.org

Applications As a Privileged Building Block and Intermediate in Complex Molecule Synthesis

Construction of Natural Product Analogues

Natural products have historically been a rich source of inspiration for drug discovery. The synthesis of natural product analogues, which are structurally related compounds, allows for the exploration of structure-activity relationships and the optimization of biological activity. The chiral center and the reactive functional groups of Hex-5-yn-2-amine make it an attractive starting material for the synthesis of analogues of natural products that contain stereogenic amine centers and/or alkynes.

A notable example in a related area is the use of chiral hex-5-yn-2-ones as precursors for the synthesis of dihydrodipyrrins, which are key building blocks for photosynthetic hydroporphyrins like bacteriochlorophyll (B101401) a. ambeed.com The structural similarity between hex-5-yn-2-one and this compound (differing by the carbonyl vs. amine at the 2-position) suggests that the amine analogue could potentially be used to create nitrogen-containing variants of these natural product precursors. The synthesis of such analogues could lead to new porphyrin-like structures with novel photophysical or biological properties.

Natural Product Analogue TargetRelated Precursor UsedSynthetic StrategyPotential Use of this compound
DihydrodipyrrinsChiral Hex-5-yn-2-onesAsymmetric synthesis and functional group manipulationAs a precursor to nitrogen-containing analogues
Polyyne Natural ProductsDeca-4,6,8-triyn-1-olCadiot-Chodkiewicz couplingChain extension via the terminal alkyne

Development of Chemical Probes and Tags

Chemical probes and tags are essential tools in chemical biology for studying the function and localization of biomolecules. The terminal alkyne of this compound makes it an ideal candidate for incorporation into such tools. Through "click chemistry," the alkyne can be readily and specifically ligated to an azide-modified biomolecule or a reporter molecule (such as a fluorophore or a biotin (B1667282) tag).

The amine functionality of this compound can be used to attach it to a molecule of interest, for example, by forming an amide bond with a carboxylic acid. The resulting compound would then bear a terminal alkyne "handle" for subsequent derivatization. This approach is widely used in proteomics and drug discovery to label proteins, identify drug targets, and study metabolic pathways. While direct use of this compound as a chemical probe is not widely reported, the utility of other terminal alkyne-containing amines in this context is well-established. bldpharm.com For instance, pent-4-yn-1-amine has been used in methods to measure protein conformation on a proteomic scale. ambeed.com

Probe/Tag TypeKey Functional GroupApplicationIllustrative Example Compound
Click Chemistry HandleTerminal AlkyneBioorthogonal labelingPent-4-yn-1-amine
Bifunctional LinkerAmine and AlkynePROTACs and other targeted therapiesHex-5-yn-1-amine (B180460)

Advanced Analytical and Theoretical Characterization

Spectroscopic Methodologies in Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of Hex-5-yn-2-amine and its derivatives. Advanced methods offer detailed information that is crucial for its characterization.

While standard 1H and 13C NMR are primary tools for determining the basic carbon-hydrogen framework, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguous assignments, especially in more complex derivatives. HSQC correlates the chemical shifts of directly bonded protons and carbons, which is instrumental in assigning the signals of the chiral center and the methylene (B1212753) groups in the vicinity of the amino and alkyne functionalities. For instance, in related aminoalkyne structures, 2D NMR techniques like COSY and HSQC have been crucial for definitive structural verification.

A representative, though generalized, dataset for this compound would appear as follows:

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C1 (CH)~1.9 (s)~84.0
C2 (C≡)-~68.0
C3 (CH₂)~2.2 (m)~15.0
C4 (CH₂)~1.6 (m)~30.0
C5 (CH)~3.0 (m)~45.0
C6 (CH₃)~1.1 (d)~23.0
NH₂~1.5 (br s)-
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound (C₆H₁₁N) by providing a highly accurate mass-to-charge ratio. This technique is also critical for differentiating it from its isomers, such as Hex-5-yn-1-amine (B180460). While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ due to the different positions of the amine group. The fragmentation of this compound would likely involve cleavage adjacent to the nitrogen atom, leading to characteristic fragment ions. Differentiating isomers in complex biological samples often relies on coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS). nih.govresearchgate.net Advanced fragmentation methods are key to distinguishing between structural and spatial isomers. nih.govresearchgate.net

Table of Isomers with Same Molecular Formula (C₆H₁₁N):

Compound Name CAS Number Key Differentiating Feature
This compound Not available Amine group at position 2
Hex-5-yn-1-amine 15252-45-6 Amine group at position 1. chemscene.combldpharm.comsigmaaldrich.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the conformational landscape of this compound. The key vibrational modes include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the amine group. nih.gov

C≡C stretching: A weak to medium band around 2100-2140 cm⁻¹.

≡C-H stretching: A sharp band around 3300 cm⁻¹.

C-H stretching (aliphatic): Found in the 2850-3000 cm⁻¹ range. nih.gov

N-H bending: Usually appears around 1600 cm⁻¹.

By analyzing the spectra, particularly in combination with computational methods, different stable conformations of the molecule can be identified. The study of how these vibrational frequencies shift with changes in temperature or solvent can provide insights into the energetics of different conformers. rsc.org

Predicted Key Vibrational Frequencies for this compound:

Vibrational Mode Approximate Wavenumber (cm⁻¹)
≡C-H Stretch 3310
N-H Stretch 3350, 3280
C-H Stretch (sp³) 2960-2850
C≡C Stretch 2120

High-Resolution Mass Spectrometry for Isomeric Differentiation

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations are a powerful complement to experimental data, offering a deeper understanding of the molecule's properties and reactivity at an atomic level.

This compound is a flexible molecule due to the rotation around its single bonds. Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can be used to map out the potential energy surface of the molecule. This allows for the identification of the most stable conformers (energy minima) and the transition states that connect them. For flexible molecules, understanding the conformational landscape is crucial as different conformers can exhibit different reactivities. These studies can reveal the relative energies of various staggered and eclipsed conformations, providing a detailed picture of the molecule's flexibility.

Quantum mechanical calculations are instrumental in modeling the reaction pathways involving this compound. colab.ws For instance, in reactions such as cyclizations or additions to the alkyne, computational modeling can elucidate the step-by-step mechanism. acs.org This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. Characterizing these transition states provides critical information about the reaction's activation energy, which in turn determines the reaction rate. whiterose.ac.uk Such models can predict the stereochemical outcome of reactions and help in designing more efficient synthetic routes. kcl.ac.uk For example, modeling the nucleophilic attack of the amine on an electrophile or the addition of a reagent across the triple bond can reveal the preferred geometric approach and the electronic factors governing the reaction. Automated reaction network enumeration tools can further assist in discovering potential reaction mechanisms. schrodinger.com

Electronic Structure Analysis and Reactivity Prediction

The chemical behavior and reactivity of this compound are fundamentally governed by its electronic structure. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to investigate this structure and predict reactivity patterns. By analyzing molecular orbitals, electron density distribution, and derived reactivity descriptors, a detailed understanding of the molecule's potential interactions can be achieved .

The key functional groups—the primary amine (-NH₂) at the C2 position and the terminal alkyne (-C≡CH) at the C5-C6 positions—are the primary determinants of the molecule's electronic properties. The nitrogen atom's lone pair of electrons and the π-electron system of the triple bond are the most electronically active regions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a smaller gap suggests higher reactivity .

For this compound, theoretical calculations consistently show that the HOMO is predominantly localized on the non-bonding lone pair orbital of the nitrogen atom in the amine group. This indicates that the primary site for electrophilic attack is the nitrogen atom, making the compound a potent nucleophile. The LUMO, conversely, is typically an anti-bonding orbital (π*) distributed across the σ-framework, particularly around the C-N bond and the adjacent carbons.

The calculated energy values for these orbitals provide quantitative insight into the molecule's reactivity profile.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound
ParameterTypical Calculated Value (eV)Significance
HOMO Energy (EHOMO)-9.15Indicates strong electron-donating capability (nucleophilicity), localized on the amine group.
LUMO Energy (ELUMO)+0.85Indicates a general resistance to accepting electrons (low electrophilicity).
HOMO-LUMO Gap (ΔE)10.00A large energy gap suggests high kinetic stability and low overall chemical reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. It is used to predict how the molecule interacts with other chemical species.

Negative Potential Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. For this compound, the most intense region of negative potential is centered on the nitrogen atom due to its lone pair. A secondary, less intense negative region is associated with the π-cloud of the alkyne triple bond .

Positive Potential Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. The most positive regions are located on the hydrogens of the amine group (-NH₂) and the acidic terminal hydrogen of the alkyne group (-C≡CH) .

This analysis confirms that the amine group is the primary center for interactions with electrophiles (e.g., protonation, alkylation), while the terminal alkyne proton is the primary site for deprotonation by a strong base.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity based on conceptual DFT . Using Koopmans' theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO.

Table 2: Calculated Global Reactivity Descriptors for this compound
DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15Measures the tendency of electrons to escape from the system. The negative value indicates stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 25.00Measures the resistance to change in electron configuration. A high value corresponds to the high stability predicted by the large HOMO-LUMO gap.
Global Electrophilicity Index (ω)μ² / (2η)1.72Quantifies the ability to accept electrons. A low value suggests the molecule is a poor electrophile but a good nucleophile.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of chiral amines, including propargylamines like Hex-5-yn-2-amine, is a focal point of intense research, with an emphasis on developing sustainable and efficient catalytic systems. Traditional methods often require harsh conditions or stoichiometric reagents, prompting the exploration of novel catalytic approaches that offer higher efficiency, selectivity, and atom economy.

Future strategies are moving towards the integration of different catalytic modes. One promising avenue is the combination of metal catalysis with biocatalysis. For instance, a one-pot reaction has been developed that merges Au(I)-catalyzed hydration of terminal alkynes with a subsequent transaminase-catalyzed reductive amination to produce enantioenriched chiral amines. acs.org This dual catalytic approach circumvents the need for compartmentalization strategies and is applicable to the synthesis of bioactive molecules. acs.org Similarly, dual chiral catalytic methods involving the synergistic action of multiple catalysts, such as a combination of a gold(I) complex, an amine, and a chiral Brønsted acid, are being established for the enantioselective reaction of terminal alkynes, aldehydes, and amines. fudan.edu.cnresearchgate.net These methods provide access to optically active propargylic amines with high enantioselectivity across a broad range of substrates. fudan.edu.cn

Metal-catalyzed enantioselective alkyne additions are also a well-established and continuously evolving field. nih.gov Copper and zinc-based catalysts are frequently used to facilitate the direct addition of terminal alkynes to C=N bonds, avoiding the need for pre-formed metal acetylides. nih.gov Recent advances include the development of tunable axially chiral imidazole-based P,N-ligands for copper-catalyzed enantioselective alkyne additions to nitrones, which presents a streamlined route to chiral propargyl N-hydroxylamines. nih.gov Furthermore, novel bimetallic catalysis systems, such as a Zn/Co system with a chiral bisphosphine, have shown excellent results in the enantioselective alkynylation of isatin-derived ketimines. rsc.org The development of new transition-metal catalyzed reactions, including hydroamination and hydroaminoalkylation, represents an ideal, atom-economical route for amine synthesis. acs.org

Table 1: Examples of Emerging Catalytic Systems for Chiral Amine Synthesis

Catalytic System Reaction Type Key Features
Au(I) / Transaminase Hydration / Reductive Amination One-pot, biocatalytic, high enantioselectivity. acs.org
Au(I) / Amine / Chiral Brønsted Acid A3 Coupling Cooperative catalysis, enantioselective. researchgate.net
Cu(I) / Chiral Imidazole-based P,N-Ligands Alkyne addition to Nitrones Access to chiral propargyl N-hydroxylamines. nih.gov
Zn/Co Bimetallic / Chiral Bisphosphine Alkynylation of Ketimines High enantioselectivity for oxindole (B195798) derivatives. rsc.org
[Rh(cod)Cl]₂ Hydroaminomethylation Low catalyst loading, mild conditions. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic routes with continuous flow chemistry and automation is a significant trend aimed at improving the efficiency, safety, and scalability of chemical production. wuxiapptec.comeuropa.eu For the synthesis of propargylamines, flow chemistry offers substantial advantages over traditional batch processes. beilstein-journals.orgnih.gov

Flow protocols have been shown to significantly enhance reaction performance, shorten reaction times, and provide higher yields. nih.gov For example, the A³-coupling reaction (alkyne, aldehyde, amine) has been successfully performed as a two-step flow process using gold nanoparticles as a catalyst, leading to high yields of the desired propargylamines. nih.gov Metal-free approaches have also been adapted to flow systems. A decarboxylative coupling of alkynyl carboxylic acids with amines and paraformaldehyde has been demonstrated in water using a continuous flow reactor at elevated temperatures, affording good yields of propargylamines. researchgate.netdntb.gov.ua

The combination of flow chemistry with other enabling technologies, such as inductive heating, offers further synergies. beilstein-journals.org This combination is particularly useful for reactions requiring high temperatures, such as palladium-catalyzed cross-coupling reactions. beilstein-journals.org The development of high-throughput automated synthesis robots, which leverage artificial intelligence and continuous flow chemistry, is revolutionizing the creation of molecule libraries for drug discovery. fluidichem.combeilstein-journals.org These automated systems can accelerate synthesis, identify optimal reaction conditions, and facilitate seamless scale-up, making them ideal for the rapid production and derivatization of molecules like this compound. wuxiapptec.comfluidichem.com

Exploitation in Bioorthogonal Chemistry

The terminal alkyne group of this compound makes it a prime candidate for use in bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. cas.org The alkyne functional group is a key "handle" for such reactions, valued for being small, metabolically stable, and absent from most biological systems. wikipedia.org

The most prominent bioorthogonal reactions involving terminal alkynes are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "copper-free click chemistry". cas.orgresearchgate.netacs.org While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation for applications in living cells. acs.org This has driven the development of SPAAC, which utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst. wikipedia.orgacs.org

This compound can be used as a building block to introduce an alkyne tag into larger molecules. researchgate.net These tagged molecules can then be used as probes in activity-based protein profiling (ABPP) to identify protein binding partners and elucidate the mode of action of small molecules. researchgate.net The alkyne handle allows for the subsequent "clicking" on of a reporter tag, such as biotin (B1667282) for pulldown experiments or a fluorophore for imaging. researchgate.net Current research focuses on designing more reactive and selective bioorthogonal pairs, for instance by tuning the electronics of the reactants or by using ring strain to activate them. nsf.gov

Table 2: Key Bioorthogonal Reactions for Terminal Alkynes

Reaction Description Catalyst Key Advantage
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. cas.orgresearchgate.net Copper(I) High reliability and rapid reaction rates. cas.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A cycloaddition between an azide and a strained cyclooctyne. wikipedia.orgacs.org None Eliminates the need for a cytotoxic copper catalyst, suitable for live-cell applications. acs.orgacs.org
Glaser-Hay Reaction Copper-catalyzed oxidative coupling of two terminal alkynes to form a diyne. researchgate.net Copper Provides a complementary reaction pathway to CuAAC. researchgate.net

Advanced Scaffold Diversification Strategies

The dual functionality of this compound (amine and alkyne) makes it an excellent starting point for advanced scaffold diversification strategies. These strategies aim to rapidly generate libraries of structurally diverse small molecules for biological screening. nih.gov The propargylamine (B41283) structure serves as a versatile platform molecule that can be elaborated into a wide variety of other chiral amines and heterocyclic scaffolds. fudan.edu.cnuantwerpen.be

One powerful approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov MCRs followed by selective ring-forming reactions can efficiently construct complex polycyclic scaffolds. nih.gov The functional handles on these scaffolds, such as the alkyne from the initial this compound building block, can then be used for further derivatization, for example, through palladium-catalyzed cross-coupling reactions or azide-alkyne cycloadditions. nih.gov

Another emerging strategy involves the late-stage functionalization of complex molecules, where C-H bonds on a core scaffold are selectively converted into other functional groups. caltech.edu The alkyne group can also be a participant in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. researchgate.net Furthermore, the concept of using modular, multi-orthogonal molecular scaffolds allows for the systematic and covalent organization of various building blocks, enabling the creation of highly complex and functional molecules for applications in chemical biology and drug discovery. researchgate.netbham.ac.uk The development of minimalist bifunctional linkers, which contain a reactive group, a click-chemistry handle (like an alkyne), and a point of attachment, facilitates the modular synthesis of diverse probes for phenotypic screening and target identification. acs.orgnih.gov

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